

A Crystallographic Compass: Guiding the Confirmation of Triphenylsilanol Derivative Structures

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Compound of Interest

Compound Name: *Triphenylsilanol*

Cat. No.: *B1683266*

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For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystal structures of **triphenylsilanol** and its derivatives, supported by experimental data, to aid in the structural confirmation of novel compounds.

Triphenylsilanol and its derivatives are a class of organosilicon compounds with increasing importance in materials science and medicinal chemistry. Their molecular structure, particularly the hydrogen-bonding networks facilitated by the silanol group (-Si-OH), dictates their solid-state properties and potential applications. X-ray crystallography provides the definitive blueprint of these structures, revealing subtle conformational changes and intermolecular interactions that arise from substitutions on the phenyl rings.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for **triphenylsilanol** and two of its derivatives, offering a clear comparison of how substitutions on the phenyl rings and co-crystallization partners influence the crystal packing and hydrogen bonding motifs.

Table 1: Unit Cell Parameters

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Triphenylsilanol	C ₁₈ H ₁₆ O ₂ Si	Triclinic	P-1	15.13	19.72	23.10	108.34	103.30	101.26
Triphenylsilanol- Piperazine Adduct [1]	C ₇₆ H ₇₄ N ₂ O ₄ Si ₄	Monoclinic	P2 ₁ /c	16.593 (3)	10.384 (2)	19.897 (4)	90	108.13 (3)	90
(4-Bromo phenyl) diphenylsilanol	C ₁₈ H ₁₅ BrOSi	Monoclinic	P2 ₁ /n	10.123 (2)	14.789 (3)	11.234 (2)	90	101.87 (3)	90

Table 2: Selected Bond Lengths and Angles

Compound	Si-O (Å)	Si-C (Å) (average)	C-Si-C (°) (average)	O-Si-C (°) (average)
Triphenylsilanol	1.645	1.865	108.5	110.4
Triphenylsilanol- Piperazine Adduct [1]	1.642(3)	1.869(5)	109.47	109.47
(4-Bromophenyl)diphenylsilanol	1.639(2)	1.867(3)	109.1	109.8

Table 3: Hydrogen Bonding Parameters

Compound	Donor- r	H···Accepto r	D-H (Å)	H···A (Å)	D···A (Å)	D-H···A (°)
Triphenylsilanol	O-H···O	-	-	2.72	-	-
Triphenylsilanol-Piperazine Adduct[1]	O-H···N	0.82	1.92	2.734(5)	171.0	
(4-Bromophenyl)diphenylsilanol	O-H···O	0.82	1.90	2.715(3)	176.0	

Experimental Protocols

The confirmation of these structures relies on a systematic experimental workflow, from synthesis to data refinement.

Synthesis and Crystallization

Triphenylsilanol: **Triphenylsilanol** can be synthesized by the hydrolysis of triphenylchlorosilane in the presence of a weak base like ammonia. Single crystals are typically grown by slow evaporation from a suitable solvent such as ethanol or diethyl ether.

Triphenylsilanol-Piperazine Adduct: A solution of piperazine in a 1:1 mixture of 1,4-dioxane and methanol is added to a solution of **triphenylsilanol** in the same solvent mixture at room temperature. The resulting clear solution is stirred for 20 minutes and then allowed to stand at 25 °C. Colorless crystals of the adduct form upon slow evaporation.[1]

(4-Bromophenyl)diphenylsilanol: This derivative can be prepared by the reaction of (4-bromophenyl)magnesium bromide with diphenyldichlorosilane, followed by hydrolysis of the resulting chlorosilane. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solvent such as hexane or a mixture of hexane and ethyl acetate.

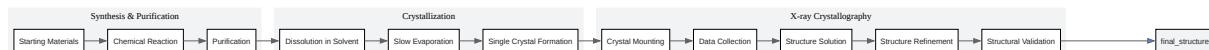
X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly the one involved in hydrogen bonding, are often located from the difference Fourier map and refined isotropically.

Visualization of the Experimental Workflow

The logical flow from synthesizing a **triphenylsilanol** derivative to its structural confirmation via X-ray crystallography can be visualized as follows:



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Experimental workflow for structural confirmation.

This guide demonstrates that subtle changes in the molecular structure of **triphenylsilanol** derivatives, such as the introduction of a substituent on a phenyl ring or the formation of a co-crystal, can lead to significant differences in their crystal packing and intermolecular interactions. By following established experimental protocols and utilizing the power of X-ray crystallography, researchers can confidently determine the precise three-dimensional structure

of their novel **triphenylsilanol** derivatives, paving the way for a deeper understanding of their properties and potential applications.

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References

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